molecular formula C10H17N3O6S B7819132 2-Amino-4-({1-[(carboxymethyl)carbamoyl]-2-sulfanylethyl}carbamoyl)butanoic acid

2-Amino-4-({1-[(carboxymethyl)carbamoyl]-2-sulfanylethyl}carbamoyl)butanoic acid

Cat. No.: B7819132
M. Wt: 307.33 g/mol
InChI Key: RWSXRVCMGQZWBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Gamma-Glutamylcysteinylglycine is synthesized through two consecutive enzymatic reactions. The first step involves the enzyme gamma-glutamylcysteine synthetase, which catalyzes the formation of gamma-glutamylcysteine from L-glutamic acid and L-cysteine. This reaction requires adenosine triphosphate (ATP) and occurs in the cytoplasm of cells . The second step involves the enzyme glutathione synthetase, which catalyzes the addition of glycine to gamma-glutamylcysteine, forming 2-Amino-4-({1-[(carboxymethyl)carbamoyl]-2-sulfanylethyl}carbamoyl)butanoic acid .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using microorganisms such as Saccharomyces cerevisiae. The production can be enhanced by optimizing the fermentation conditions, including medium composition, pH, temperature, and the use of genetic engineering techniques to overexpress the enzymes involved in its biosynthesis .

Chemical Reactions Analysis

Types of Reactions

Gamma-Glutamylcysteinylglycine undergoes various chemical reactions, including oxidation, reduction, and conjugation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other reactive oxygen species (ROS) can oxidize this compound.

    Reduction: NADPH is commonly used as a reducing agent in the presence of glutathione reductase.

    Conjugation: Electrophilic compounds such as xenobiotics and their metabolites can react with this compound in the presence of glutathione S-transferases.

Major Products Formed

    Oxidation: Glutathione disulfide (GSSG)

    Reduction: Gamma-Glutamylcysteinylglycine (GSH)

    Conjugation: Glutathione conjugates

Mechanism of Action

Gamma-Glutamylcysteinylglycine exerts its effects primarily through its antioxidant properties. It donates electrons to reactive oxygen species (ROS) and other free radicals, neutralizing them and preventing cellular damage. The compound also participates in the detoxification of xenobiotics by conjugating with them, making them more water-soluble and easier to excrete .

Molecular Targets and Pathways

Comparison with Similar Compounds

Gamma-Glutamylcysteinylglycine is unique due to its gamma-peptide bond between glutamic acid and cysteine, which is not commonly found in other peptides. Similar compounds include:

These compounds share some structural similarities with this compound but differ in their specific functions and applications.

Properties

IUPAC Name

2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSXRVCMGQZWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70859082
Record name gamma-Glutamylcysteinylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70-18-8
Record name glutathione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400639
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Amino-4-({1-[(carboxymethyl)carbamoyl]-2-sulfanylethyl}carbamoyl)butanoic acid
Reactant of Route 2
2-Amino-4-({1-[(carboxymethyl)carbamoyl]-2-sulfanylethyl}carbamoyl)butanoic acid
Reactant of Route 3
Reactant of Route 3
2-Amino-4-({1-[(carboxymethyl)carbamoyl]-2-sulfanylethyl}carbamoyl)butanoic acid
Reactant of Route 4
2-Amino-4-({1-[(carboxymethyl)carbamoyl]-2-sulfanylethyl}carbamoyl)butanoic acid
Reactant of Route 5
2-Amino-4-({1-[(carboxymethyl)carbamoyl]-2-sulfanylethyl}carbamoyl)butanoic acid
Reactant of Route 6
2-Amino-4-({1-[(carboxymethyl)carbamoyl]-2-sulfanylethyl}carbamoyl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.